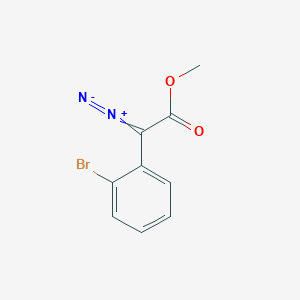

Methyl 2-(2-bromophenyl)-2-diazoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

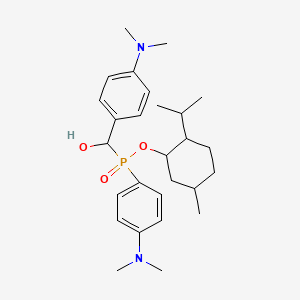

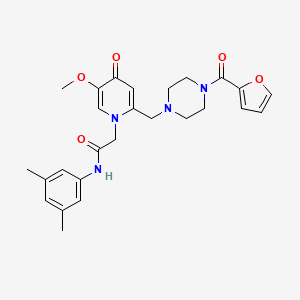

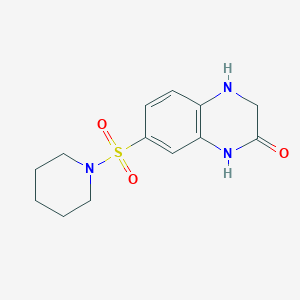

“Methyl 2-(2-bromophenyl)-2-diazoacetate” is a chemical compound with the empirical formula C9H9BrO2 . It is used as a reagent in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of “this compound” involves a base-mediated decarboxylative annulation of ynones . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)Cc1ccccc1Br . The InChI key for this compound is AMVCFIFDMKEIRE-UHFFFAOYSA-N . Chemical Reactions Analysis

“this compound” undergoes a base-mediated decarboxylative annulation with ynones to produce a broad range of benzoxepines . This reaction is highly regioselective and yields good results under transition-metal-free conditions .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 229.07 . The compound has a density of 1.445 and a flash point that is not applicable .Wissenschaftliche Forschungsanwendungen

Catalysis and Carbon Dioxide Fixation : The compound has been explored in the context of catalysis, particularly in the chemical fixation of CO2 into cyclic carbonates. Azole-containing Schiff base metal complexes, similar in structure to Methyl 2-(2-bromophenyl)-2-diazoacetate, have been synthesized and used as catalysts for this purpose, showing good thermal stability and effective catalytic performance (Ikiz et al., 2015).

Biological Activity : Bromophenol derivatives, which are structurally related to this compound, have been synthesized and evaluated for their biological activity. These compounds have shown effectiveness as inhibitors of certain enzymes and have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Chemical Reactions and Synthesis : The compound has been studied in the context of various chemical reactions, including the thermal reaction of Methyl Diazoacetate with benzyl ethers. These studies provide insight into the reaction mechanisms and product formation, which is crucial for synthetic applications in organic chemistry (Iwamura et al., 1976).

Cyclopropanation Studies : There has been research into the cyclopropanation of electron-deficient alkenes with Ethyl Diazoacetate, where this compound could have similar applications. These studies are aimed at understanding the activity and sensitivity of different catalysts used in these reactions (Chirila et al., 2018).

Spectrophotometric Applications : The compound has been used in the development of organic reagents for the spectrophotometric determination of nickel, involving Micelle-mediated extraction. This highlights its potential application in analytical chemistry for metal ion detection and quantification (Tariq et al., 2019).

Safety and Hazards

“Methyl 2-(2-bromophenyl)-2-diazoacetate” is classified as a non-combustible solid . It is sold “as-is” without any representation or warranty with respect to the product . The safety data sheet for a similar compound, Bromomethane, indicates that it is a gas under pressure and may explode if heated . It can cause skin and eye irritation, respiratory irritation, and is suspected of causing genetic defects .

Wirkmechanismus

Target of Action

Methyl 2-(2-bromophenyl)-2-diazoacetate primarily targets the formation of carbon-carbon bonds in organic compounds . It is used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .

Pharmacokinetics

These properties suggest that the compound can be readily absorbed and distributed in the body, potentially impacting its bioavailability .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad range of organic compounds, including benzoxepines . The compound’s action can also result in high regioselectivity in yields under transition-metal-free conditions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is commonly used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action can be influenced by the presence of different functional groups and reaction conditions .

Eigenschaften

IUPAC Name |

methyl 2-(2-bromophenyl)-2-diazoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-4-2-3-5-7(6)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLSLMMBUCKQPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982389.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2982391.png)

![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)

![2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2982399.png)

![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)